

A-933548 Structure-Activity Relationship Studies: A Technical Guide

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Compound of Interest

Compound Name: A-933548

Cat. No.: B12381190

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Introduction

A-933548 is a potent and selective inhibitor of calpain, a family of calcium-dependent cysteine proteases.[1][2] With a reported inhibitory constant (Ki) of 18 nM, **A-933548** serves as a significant lead compound in the development of therapeutics targeting calpain-mediated pathologies, such as neurodegenerative diseases like Alzheimer's disease.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies surrounding the **A-933548** core, offering insights for researchers and professionals in drug discovery and development. Due to the limited publicly available SAR data specifically for **A-933548** analogs, this guide combines known information about **A-933548** with general principles of calpain inhibitor design to present an illustrative analysis.

Core Structure of A-933548

The chemical structure of **A-933548** is characterized by the molecular formula C₂₅H₂₁N₅O₃. [2] While the exact 2D structure is not readily available in the initial search results, its chemical formula suggests a complex aromatic system likely responsible for its interaction with the calpain active site.

Structure-Activity Relationship (SAR) Studies

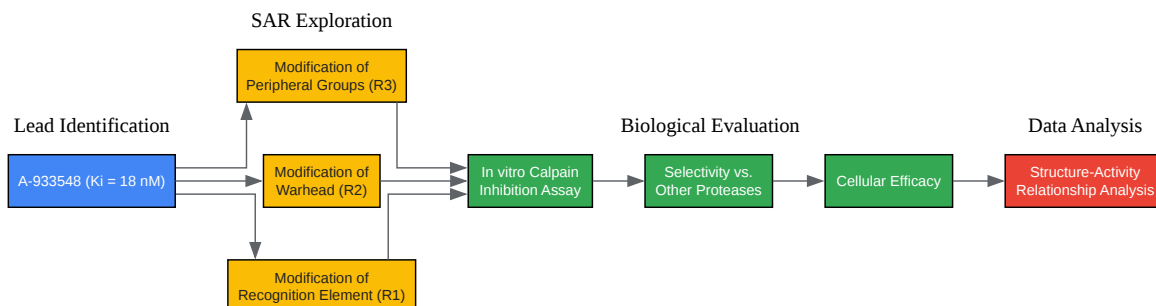
The development of potent and selective calpain inhibitors is a key objective in medicinal chemistry. SAR studies for calpain inhibitors generally focus on modifications of different parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties. For the purpose of this guide, we will consider a hypothetical core scaffold for **A-933548** and explore potential SAR based on common strategies for calpain inhibitor design.

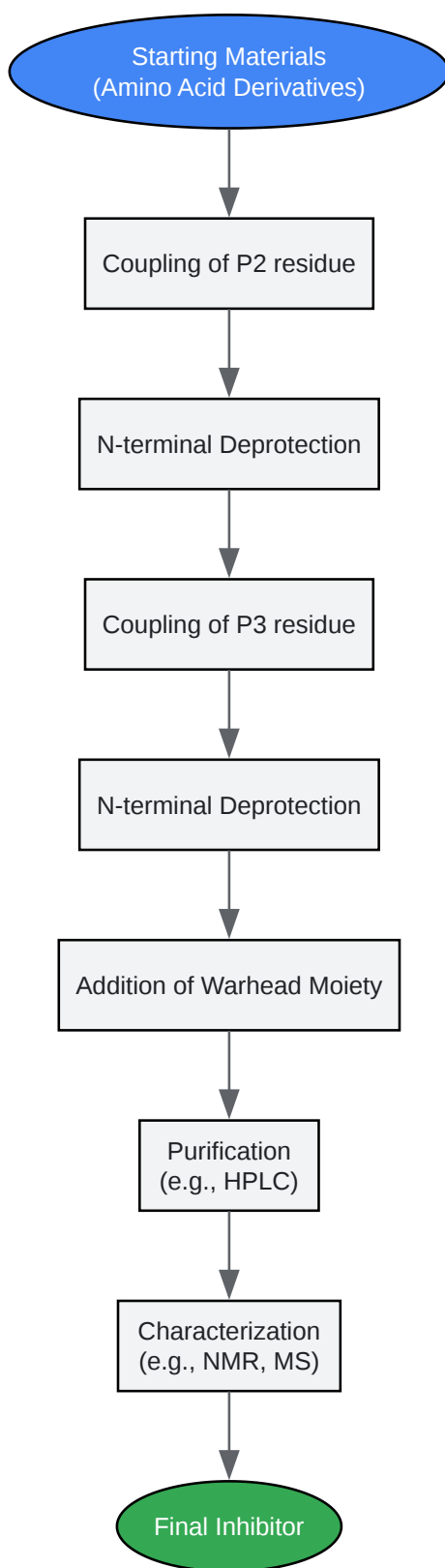
Hypothetical Core Scaffold and Key Interaction Sites

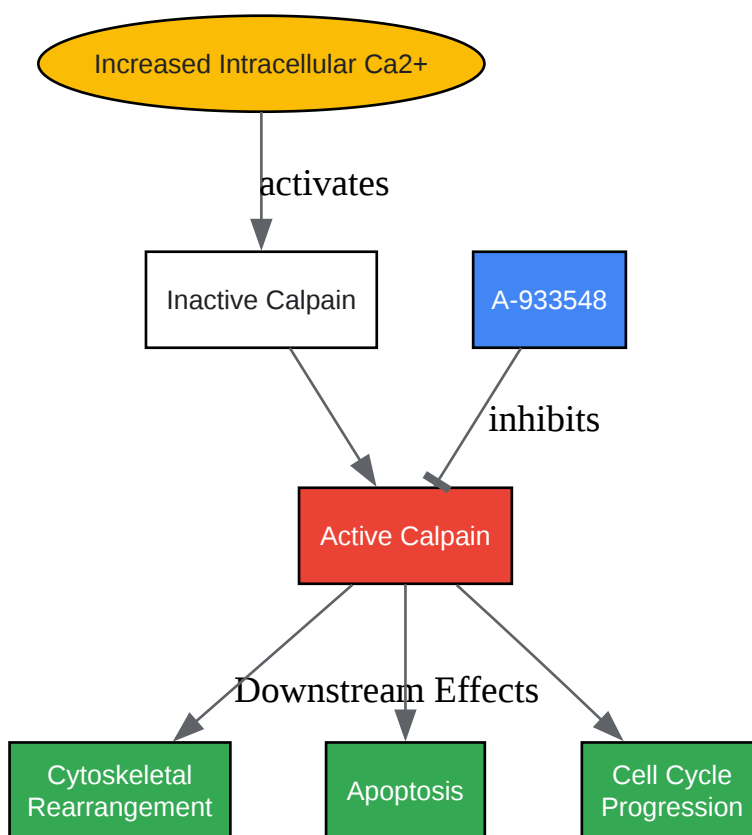
Based on the molecular formula and the nature of known calpain inhibitors, we can postulate a scaffold for **A-933548** that includes:

- A recognition element: This part of the molecule typically interacts with the S1, S2, and S3 pockets of the calpain active site.
- A reactive group (warhead): While not always present, many calpain inhibitors possess a group that forms a reversible or irreversible covalent bond with the active site cysteine residue.
- Peripheral substituents: These can be modified to improve physicochemical properties such as solubility and cell permeability.

The following diagram illustrates a generalized workflow for SAR studies.







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References

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